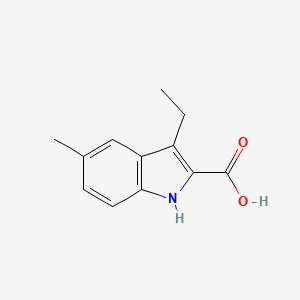

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-9-6-7(2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEZZABTFGEOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389965 | |

| Record name | 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446830-65-5 | |

| Record name | 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile building block for designing molecules that target a wide array of biological systems. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as they can effectively chelate metal ions within enzyme active sites. This has led to their development as potent inhibitors for targets such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immunotherapy.[2][3][4][5]

This technical guide provides a comprehensive examination of the physicochemical properties of a specific derivative, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid. Understanding these fundamental characteristics is paramount for researchers in drug development, as properties like solubility, acidity (pKa), and lipophilicity (logP) govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic potential and developability.[6][7]

Core Physicochemical Profile

A summary of the key physicochemical properties for 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is presented below. While experimental data for this specific molecule is not extensively published, reliable estimations can be made based on its structure and data from closely related analogues.

| Property | Value / Estimated Range | Source / Method |

| Molecular Formula | C₁₂H₁₃NO₂ | - |

| Molecular Weight | 203.24 g/mol | [8] |

| IUPAC Name | 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | - |

| CAS Number | 446830-65-5 | [9] |

| Melting Point | Not available. Structurally similar indole-2-carboxylic acids exhibit melting points often exceeding 150-200 °C. | General Observation |

| pKa (Carboxylic Acid) | ~4.3 - 4.7 (Estimated) | Based on structurally similar indole carboxylic acids.[10] |

| logP (Calculated) | ~2.3 - 2.8 (Estimated) | Based on calculations for similar structures like ethyl indole-2-carboxylate, N-methyl-.[11] |

| Aqueous Solubility | Low (Predicted) | Inferred from the hydrophobic indole core. |

Section 1: Aqueous Solubility

The solubility of a drug candidate is a critical determinant of its bioavailability and suitability for various formulations.[6][12] 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid possesses a dual chemical nature: a large, hydrophobic indole nucleus and a polar, ionizable carboxylic acid group. This structure suggests limited intrinsic solubility in aqueous media, a common challenge in drug discovery.[12]

In early-stage research, two distinct types of solubility are measured: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[13][14] It is useful for the rapid screening of large compound libraries to flag potential solubility issues early on.[12]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more) with the solid material.[15][16] This value is crucial for lead optimization and pre-formulation studies as it represents the maximum achievable concentration under equilibrium conditions.[6]

Experimental Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted for a high-throughput format using 96-well plates.

Causality: The goal is to rapidly assess precipitation upon dilution from a DMSO stock, mimicking conditions in many in vitro biological assays.[13][17]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid in 100% DMSO.[14]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[13]

-

Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by undissolved particles.[12]

-

Quantification (Optional): For a more precise measurement, filter the solutions using a solubility filter plate. Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[13][14]

Experimental Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility and requires more material and time.

Causality: This method ensures that the system reaches true equilibrium between the solid and dissolved states, providing a definitive solubility value for formulation and pharmacokinetic studies.[6][16]

-

Compound Addition: Add an excess of solid (e.g., 1 mg) 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid to a glass vial.[16]

-

Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[16]

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Filter the supernatant and determine the concentration of the dissolved compound by HPLC-UV or LC-MS against a standard curve.[6][18]

Caption: Solubility assessment workflow in drug development.

Section 2: Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. The pKa value is critical because it determines the charge state of the molecule at a given pH.[19] At physiological pH (~7.4), a carboxylic acid with a pKa of ~4.5 will be almost entirely deprotonated (ionized) to its carboxylate form. This ionization dramatically increases aqueous solubility but can decrease membrane permeability.

Caption: Relationship between pH, pKa, and molecular ionization.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.[20][21] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[22]

Causality: The titration curve reveals a buffer region where the pH changes minimally. The midpoint of this region, where the concentrations of the protonated and deprotonated species are equal, corresponds to the pKa.[21][22]

-

System Preparation: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[22]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if necessary) to a known concentration (e.g., 1-10 mM).[20] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[22]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[22]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode.

-

Data Collection: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve.[19][21] This point is most accurately found by plotting the first or second derivative of the curve.[23]

Caption: Experimental workflow for pKa determination.

Section 3: Lipophilicity (logP and logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[7][24] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[25]

-

logP: Represents the partitioning of the neutral (un-ionized) form of the molecule.

-

logD: Represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acidic compound like ours, logD will be lower than logP at pH 7.4 because the ionized form prefers the aqueous phase.[24]

According to Lipinski's "Rule of 5," a guideline for oral drug-likeness, a logP value of less than 5 is generally desirable.[7] For CNS-targeting drugs, a logP around 2 is often considered optimal.[25]

Methods for logP/logD Determination

-

Shake-Flask Method: This is the traditional and most accurate method. The compound is dissolved in a biphasic system of octanol and water (or buffer for logD). After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured to calculate the partition coefficient.[25] While reliable, this method is labor-intensive.[26]

-

HPLC-Based Method: A faster, more automated alternative involves correlating a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standard compounds.[26] This method is excellent for screening and requires very little compound.

Conclusion

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a member of a therapeutically significant class of compounds. Its physicochemical profile is defined by a balance between a hydrophobic indole core and an ionizable carboxylic acid. The predicted low aqueous solubility, acidic pKa around 4.5, and moderate lipophilicity are key parameters that must be carefully considered and experimentally verified during the drug development process. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize this molecule, enabling informed decisions in lead optimization, formulation, and the overall advancement of new therapeutic agents.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

-

PubMed. (2012). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

-

Cheméo. Chemical & Physical Properties of Ethyl indole-2-carboxylate, N-methyl-. Available from: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. evotec.com [evotec.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. scbt.com [scbt.com]

- 9. 446830-65-5|3-Ethyl-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. Buy 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid | 860360-01-6 [smolecule.com]

- 11. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. scispace.com [scispace.com]

- 24. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 25. acdlabs.com [acdlabs.com]

- 26. longdom.org [longdom.org]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid via Fischer Indole Cyclization

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is centered around the robust and versatile Fischer indole cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the mechanistic underpinnings and experimental causality. We will delve into the strategic selection of starting materials, the critical role of the acid catalyst, and a step-by-step guide to the synthesis, purification, and characterization of the target molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The specific substitution pattern of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid offers a unique combination of lipophilicity and functionality, making it an attractive building block for targeted drug design.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely employed methods for the construction of the indole ring system.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1] This guide will focus on the practical application of this venerable reaction to the synthesis of our target molecule.

Mechanistic Insights into the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis is a cascade of acid-catalyzed reactions that transform an arylhydrazone into the aromatic indole core.[1][3][4]

The key mechanistic steps are:

-

Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (in our case, p-tolylhydrazine) with a carbonyl compound (ethyl 2-oxopentanoate) to form the corresponding arylhydrazone. This reaction is typically acid-catalyzed.

-

Tautomerization to Ene-hydrazine: The arylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine. This step is essential for the subsequent sigmatropic rearrangement.

-

[5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, a key bond-forming step that creates a new carbon-carbon bond and breaks the weak N-N bond. This rearrangement is analogous to a Cope rearrangement.

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a cyclic aminal.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.

Diagram of the Fischer Indole Synthesis Mechanism:

Caption: The reaction pathway of the Fischer indole synthesis.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl 2-oxopentanoate

-

Polyphosphoric acid (PPA)

-

Ethanol, absolute

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.1 eq) and ethyl 2-oxopentanoate (1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). While the hydrazone can be isolated, a one-pot procedure is generally more efficient.

-

Fischer Indole Cyclization: To the reaction mixture from the previous step (or to the isolated hydrazone), carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone). Caution: The addition of PPA is exothermic and the mixture will become viscous.

-

Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction mixture will typically darken in color.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

Materials:

-

Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Saponification: Dissolve the ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask. Add an aqueous solution of potassium hydroxide (2-3 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the final product, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis.

Data Presentation and Characterization

A self-validating protocol requires clear and expected outcomes. The following tables summarize the expected physical and spectroscopic data for the intermediate and final products, based on known data for structurally similar compounds.

Table 1: Physical and Chromatographic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State | Expected TLC Rf* |

| Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate | C₁₄H₁₇NO₂ | 231.29 | Off-white to pale yellow solid | ~0.4-0.6 |

| 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | C₁₂H₁₃NO₂ | 203.24 | White to off-white solid | ~0.2-0.4 |

*TLC conditions: Silica gel, Ethyl acetate/Hexanes (3:7). Rf values are estimates and may vary.

Table 2: Expected Spectroscopic Data

| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) | Expected IR Bands (cm⁻¹) | Expected Mass Spectrum (m/z) |

| Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate | ~8.0-8.5 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~4.3 (q, 2H, O-CH₂), ~3.0 (q, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, O-CH₂-CH₃), ~1.2 (t, 3H, Ar-CH₂-CH₃) | ~162 (C=O, ester), ~135-140 (Ar-C), ~120-130 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~60 (O-CH₂), ~21 (Ar-CH₃), ~19 (Ar-CH₂), ~14 (CH₃) | ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, ester) | [M]⁺ at 231, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃ |

| 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | >10.0 (br s, 1H, COOH), ~8.0-8.5 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~3.0 (q, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, Ar-CH₂-CH₃) | ~165 (C=O, acid), ~135-140 (Ar-C), ~120-130 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~21 (Ar-CH₃), ~19 (Ar-CH₂), ~14 (CH₃) | ~3300-3400 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1660-1680 (C=O stretch, acid) | [M]⁺ at 203, fragment corresponding to loss of -COOH |

Causality in Experimental Choices

-

Choice of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this synthesis as it serves as both a strong Brønsted acid catalyst and a dehydrating agent, driving the equilibrium towards product formation.[6] Its high viscosity also allows for reactions to be run at elevated temperatures without the need for high-boiling solvents.

-

Starting Materials: p-Tolylhydrazine is selected to introduce the 5-methyl substituent on the indole ring. Ethyl 2-oxopentanoate provides the necessary carbon framework for the 2-carboxyethyl and 3-ethyl substituents. The use of the ethyl ester of the ketoacid is advantageous as it is generally more stable and easier to handle than the free acid.

-

Reaction Temperature: The elevated temperature (100-110 °C) is necessary to overcome the activation energy barrier for the[5][5]-sigmatropic rearrangement, which is often the rate-determining step of the Fischer indole synthesis.[4]

-

Hydrolysis Conditions: The use of a strong base like KOH or NaOH is required for the saponification of the sterically hindered ethyl ester at the 2-position of the indole ring.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently approach this synthesis and adapt the protocol as needed. The provided data serves as a benchmark for the successful synthesis and characterization of this valuable indole derivative, paving the way for its application in the development of novel chemical entities with therapeutic potential.

References

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

-

3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

-

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 446830-65-5|3-Ethyl-5-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

This document provides a comprehensive technical guide on the spectroscopic characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the structural elucidation of this indole derivative. While direct experimental data for this specific molecule is not publicly cataloged, this guide leverages extensive data from analogous structures and foundational spectroscopic theory to predict and interpret its spectral characteristics.

Introduction to 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Indole-2-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitutions at the 3, 5, and N-positions of the indole ring dramatically influence the molecule's physicochemical properties and pharmacological profile. 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol ) is a member of this class. Accurate structural confirmation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic signature essential.

This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Each section will detail the expected spectral features and the underlying chemical principles, provide standardized protocols for data acquisition, and present visualizations to clarify complex relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, ethyl, methyl, and acidic protons. The spectrum would typically be acquired in a solvent like DMSO-d₆, which can exchange with the acidic N-H and COOH protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Indole) | ~11.5 | Broad Singlet | - | 1H |

| COOH | ~12.5 | Broad Singlet | - | 1H |

| H-4 (Aromatic) | ~7.4 | Singlet (or narrow doublet) | ~0.8-1.0 | 1H |

| H-6 (Aromatic) | ~7.0 | Doublet | ~8.4 | 1H |

| H-7 (Aromatic) | ~7.2 | Doublet | ~8.4 | 1H |

| -CH₂- (Ethyl) | ~3.0 | Quartet | ~7.6 | 2H |

| Ar-CH₃ (Methyl) | ~2.4 | Singlet | - | 3H |

| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7.6 | 3H |

Causality and Interpretation:

-

Acidic Protons (N-H, COOH): The indole N-H and carboxylic acid protons are expected to be significantly downfield due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. Their signals are often broad due to chemical exchange.

-

Aromatic Protons (H-4, H-6, H-7): The electron-donating nature of the methyl group at C-5 and the indole nitrogen influences the chemical shifts of the benzene ring protons. H-4 is adjacent to the electron-donating methyl group, and H-7 is adjacent to the indole nitrogen, leading to their distinct shifts. The coupling between H-6 and H-7 should produce a clear doublet pattern.

-

Ethyl Group (-CH₂-CH₃): The methylene (-CH₂) protons at the C-3 position are adjacent to the indole ring and will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons.

-

Methyl Group (Ar-CH₃): The methyl group attached to the aromatic ring at C-5 is a singlet, as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~163.0 |

| C-2 | ~135.0 |

| C-7a | ~136.5 |

| C-3a | ~128.0 |

| C-5 | ~131.0 |

| C-4 | ~123.0 |

| C-6 | ~120.0 |

| C-7 | ~112.0 |

| C-3 | ~115.0 |

| -CH₂- (Ethyl) | ~18.0 |

| Ar-CH₃ (Methyl) | ~21.0 |

| -CH₃ (Ethyl) | ~14.5 |

Causality and Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is the most deshielded carbon, appearing far downfield.

-

Aromatic Carbons: The chemical shifts of the indole ring carbons are well-established. C-2, C-7a, and C-3a are quaternary carbons with distinct electronic environments. The substituent effects of the ethyl and methyl groups will cause slight variations from a parent indole-2-carboxylic acid structure.

-

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire several thousand scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The IR spectrum of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong | Very Broad |

| N-H Stretch (Indole) | ~3300-3400 | Medium | Sharp/Broad |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium | Sharp |

| C-H Stretch (Aliphatic) | ~2850-2970 | Medium | Sharp |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | Strong | Sharp |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Strong | Multiple Sharp Bands |

| C-O Stretch (Carboxylic Acid) | ~1210-1320 | Strong | Sharp |

Causality and Interpretation:

-

O-H and N-H Region: The most characteristic feature will be the extremely broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[1] The indole N-H stretch typically appears as a sharper band on top of this broad absorption.

-

Carbonyl Region: A strong, sharp peak around 1700 cm⁻¹ is the definitive signal for the carboxylic acid C=O group. Its exact position can be influenced by hydrogen bonding.[1]

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-C and C-O stretching and various bending vibrations, providing a unique fingerprint for the molecule.

IR Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 203 , corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 186: Loss of OH radical (•OH) from the carboxylic acid group.

-

m/z = 158: Loss of the carboxyl group (•COOH). This is often a very significant peak.

-

m/z = 143: Subsequent loss of a methyl group (•CH₃) from the m/z = 158 fragment.

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS (e.g., ESI-TOF) would be used.

-

Predicted Exact Mass [M+H]⁺: 204.1019 (Calculated for C₁₂H₁₄NO₂⁺)

-

Predicted Exact Mass [M-H]⁻: 202.0873 (Calculated for C₁₂H₁₂NO₂⁻)

MS Experimental Workflow

Caption: A generalized workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated indole system.

-

Predicted λ_max: Indole and its derivatives typically show two main absorption bands.[2]

-

~220-230 nm: Corresponding to a π → π* transition within the benzene ring.

-

~270-290 nm: Corresponding to a π → π* transition involving the entire indole chromophore. The exact position will be influenced by the substituents and the solvent polarity.

-

UV-Vis Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or methanol.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural elucidation of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid relies on a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra. By understanding the expected data and the principles behind it, researchers can confidently verify the structure and purity of this compound. The provided protocols offer a standardized methodology for acquiring high-quality, reproducible data, ensuring scientific integrity in any research or development endeavor.

References

- BLDpharm. (n.d.). 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid.

- Gali, F., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Abdel-Wahab, B. F., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Grozdanov, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a detailed framework for its structural elucidation and confirmation. This document is intended for researchers, scientists, and professionals in the field, providing not only procedural steps but also the underlying scientific rationale for experimental choices and data interpretation, ensuring both accuracy and reproducibility.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for targeting a wide array of biological receptors. 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a representative of this class, combining alkyl and carboxylic acid functionalities on the indole core. Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. NMR and MS are the gold-standard techniques for this purpose, providing a comprehensive picture of the molecular architecture.

Synthesis Context: The Reissert Indole Synthesis

While numerous methods exist for indole synthesis, the Reissert indole synthesis provides a reliable pathway to 2-carboxyindole derivatives. The synthesis typically begins with the condensation of o-nitrotoluene with diethyl oxalate. For our target molecule, a substituted o-nitrotoluene (2-nitro-4-methyl-ethylbenzene) would be the logical starting point. The subsequent reductive cyclization, usually with a reducing agent like zinc in acetic acid, yields the indole ring. This context is crucial as it informs potential side products or impurities that could be observed during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality in Experimental Choices

Solvent Selection: The choice of NMR solvent is critical. For a carboxylic acid like our target compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃). This is because the acidic protons of the carboxyl (–COOH) and indole N-H groups are readily exchangeable. In DMSO-d₆, these exchanges are slowed, and the protons are typically observed as distinct, albeit sometimes broad, signals.[1] In CDCl₃, these protons may exchange too rapidly or not be observed at all.

Spectrometer Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended. A higher field strength increases chemical shift dispersion, reducing signal overlap, which is particularly useful for resolving the closely spaced signals in the aromatic region of the indole ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence is sufficient.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

-

For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are highly recommended.

-

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

-

Indole N-H Proton: This proton is attached to a nitrogen within an aromatic system, making it acidic and significantly deshielded. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 11.0-12.0 ppm.

-

Carboxylic Acid O-H Proton: This is the most acidic proton and will also be a broad singlet, appearing even further downfield, often δ > 12.0 ppm.

-

Aromatic Protons (H4, H6, H7): These protons on the benzene portion of the indole ring will resonate in the aromatic region (δ 7.0-8.0 ppm).

-

H4: This proton is adjacent to the methyl group at C5 and has no ortho- or meta- coupling partners, so it should appear as a singlet (or a finely split quartet due to long-range coupling with the C5-methyl).

-

H7: This proton is ortho to the indole nitrogen and will be a doublet, coupled to H6.

-

H6: This proton is coupled to H7, resulting in a doublet.

-

-

Ethyl Group Protons (C3-CH₂CH₃): The methylene (–CH₂) protons are adjacent to the indole ring and a methyl group. They will appear as a quartet. The terminal methyl (–CH₃) protons will appear as a triplet, coupled to the methylene protons.

-

Methyl Group Protons (C5-CH₃): This methyl group is attached directly to the aromatic ring and will appear as a sharp singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | > 12.0 | br s | 1H |

| N-H | ~11.5 | br s | 1H |

| H4 | ~7.4 | s | 1H |

| H7 | ~7.3 | d | 1H |

| H6 | ~6.9 | d | 1H |

| C3-CH₂ CH₃ | ~3.0 | q | 2H |

| C5-CH₃ | ~2.4 | s | 3H |

| C3-CH₂CH₃ | ~1.3 | t | 3H |

br s = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (COOH): This is the most deshielded carbon due to the two adjacent oxygen atoms, appearing around δ 160-165 ppm.

-

Indole Ring Carbons: These eight carbons will appear in the aromatic/olefinic region (δ 100-140 ppm). The chemical shifts are influenced by the nitrogen atom and the substituents. Carbons directly attached to nitrogen (C2, C7a) are typically downfield.

-

Aliphatic Carbons: The ethyl and methyl carbons will appear in the upfield region of the spectrum (< δ 30 ppm).

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C OOH | ~163 |

| C7a | ~137 |

| C2 | ~132 |

| C5 | ~130 |

| C3a | ~128 |

| C4 | ~123 |

| C6 | ~121 |

| C7 | ~112 |

| C3 | ~110 |

| C5-C H₃ | ~21 |

| C3-C H₂CH₃ | ~18 |

| C3-CH₂C H₃ | ~14 |

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

Causality in Experimental Choices

Ionization Method: Electron Ionization (EI) is a common and robust technique for small, relatively volatile molecules. It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. For potentially fragile molecules or for definitive molecular ion confirmation, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed. ESI is particularly well-suited for carboxylic acids.

Experimental Protocol: MS Sample Acquisition

-

Sample Introduction: The method depends on the instrument. For a GC-MS (using EI), the sample is dissolved in a volatile solvent (e.g., methanol, dichloromethane) and injected. For direct infusion ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly into the source.

-

Ionization: The sample is ionized using the chosen method (e.g., a standard 70 eV electron beam for EI).

-

Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Molecular Ion and Fragmentation Analysis

The molecular formula for 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is C₁₂H₁₃NO₂. Its monoisotopic mass is 203.09 g/mol .

-

Molecular Ion (M⁺•): In an EI spectrum, a peak at m/z = 203 corresponding to the intact molecule radical cation is expected. Due to the stable aromatic system, this peak should be reasonably intense.

-

Key Fragmentation Pathways:

-

Decarboxylation: The most characteristic fragmentation of aromatic carboxylic acids is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da. This leads to a prominent fragment ion at m/z = 159 (203 - 44).[2][3]

-

Loss of the Carboxyl Radical: Cleavage of the C-C bond between the indole ring and the carboxylic acid can lead to the loss of the •COOH radical (45 Da), resulting in a fragment at m/z = 158 (203 - 45).

-

Alpha-Cleavage (Loss of Methyl): A common fragmentation for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This results in a stable benzylic-type carbocation at m/z = 188 (203 - 15). This peak is often very intense.

-

Loss of Ethyl Radical: Cleavage of the bond between the indole C3 and the ethyl group can result in the loss of an ethyl radical (•C₂H₅, 29 Da), giving a fragment at m/z = 174 (203 - 29).

-

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

| m/z Value | Identity | Fragmentation Pathway |

| 203 | [M]⁺• | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |

| 174 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 159 | [M - CO₂]⁺• | Decarboxylation |

| 158 | [M - COOH]⁺ | Loss of carboxyl radical |

Data Visualization and Workflow

Diagrams are essential for visualizing complex analytical workflows and molecular structures.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Sources

A Technical Guide to the Physicochemical Characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid: Solubility and pKa Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and acid dissociation constant (pKa) of the novel heterocyclic compound, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid. As a substituted indole derivative, understanding these fundamental physicochemical properties is paramount for its potential application in medicinal chemistry and drug development. This document synthesizes theoretical principles, predictive data based on analogous structures, and detailed, field-proven experimental protocols for empirical determination. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system for robust and reproducible characterization. This guide is intended to serve as a vital resource for researchers engaged in the evaluation of indole-based compounds as potential therapeutic agents.

Introduction: The Significance of Solubility and pKa in Drug Discovery

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, among which aqueous solubility and pKa are arguably the most critical. These parameters govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3]

-

Solubility directly influences the bioavailability of an orally administered drug and its suitability for parenteral formulations. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy.[4]

-

pKa , the negative logarithm of the acid dissociation constant, dictates the extent of ionization of a molecule at a given pH.[2][3] The ionization state affects a molecule's ability to permeate biological membranes, bind to its target receptor, and its overall solubility.[5]

Given the novelty of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, this guide provides a foundational framework for its physicochemical characterization.

Theoretical Considerations and Predicted Properties

Structural Analysis and its Influence on Physicochemical Properties

The structure of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is characterized by:

-

An indole ring system : A bicyclic aromatic structure that is generally hydrophobic.

-

A carboxylic acid group (-COOH) at the 2-position: This is an acidic functional group that will deprotonate to form a carboxylate anion (-COO⁻). This group is the primary determinant of the compound's acidity and provides a handle for pH-dependent solubility.

-

An ethyl group (-CH₂CH₃) at the 3-position: This is an electron-donating alkyl group that increases the molecule's lipophilicity (hydrophobicity).

-

A methyl group (-CH₃) at the 5-position: Another electron-donating alkyl group that further contributes to the molecule's lipophilicity.

The presence of the hydrophobic indole nucleus, along with the ethyl and methyl substituents, suggests that the neutral form of the molecule will have limited aqueous solubility.[6] However, the carboxylic acid group allows for a significant increase in solubility in basic aqueous solutions due to the formation of the more polar carboxylate salt.

Predicted pKa

The pKa of a carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. For the parent compound, indole-2-carboxylic acid, the predicted pKa is approximately 4.44.[7][8][9] The ethyl and methyl groups on 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid are electron-donating groups. These groups tend to slightly destabilize the carboxylate anion, which would theoretically make the acid slightly weaker (i.e., have a slightly higher pKa) than the unsubstituted parent compound. Therefore, a pKa value in the range of 4.5 to 5.0 can be reasonably expected.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is anticipated:

-

In Water : Low solubility, due to the predominantly hydrophobic nature of the substituted indole ring system.

-

In Acidic Aqueous Solutions (e.g., 5% HCl) : Insoluble. The carboxylic acid will remain protonated, and the molecule will be in its neutral, less soluble form.

-

In Basic Aqueous Solutions (e.g., 5% NaOH, 5% NaHCO₃) : Soluble. The carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt.

-

In Organic Solvents : Likely soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), similar to indole-2-carboxylic acid.[7][9]

Summary of Predicted Physicochemical Properties

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₁₂H₁₃NO₂ | From structure[10] |

| Molecular Weight | 203.24 g/mol | From structure[10] |

| pKa | ~4.5 - 5.0 | Based on the pKa of indole-2-carboxylic acid (~4.44) and the electron-donating nature of the ethyl and methyl substituents.[7][8] |

| Aqueous Solubility | Low | Predominantly hydrophobic structure. |

| Solubility in 5% HCl | Insoluble | The compound will be in its neutral, protonated form. |

| Solubility in 5% NaOH | Soluble | Formation of the soluble carboxylate salt. |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., DMSO, Ethanol) | Based on the properties of similar indole derivatives.[7] |

Experimental Protocols for Determination of Solubility and pKa

This section provides detailed, step-by-step methodologies for the empirical determination of the solubility and pKa of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid.

Qualitative Solubility Determination

This series of tests provides a rapid and effective way to classify the compound based on its acid-base properties and overall polarity.[11][12]

Objective: To determine the solubility of the compound in water, acidic, and basic solutions.

Materials:

-

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

-

Deionized water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

5% (w/v) Sodium bicarbonate (NaHCO₃)

-

Small test tubes

-

Spatula

-

Vortex mixer

Protocol:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions.

-

Vigorously shake or vortex the test tube after each addition.

-

Observe if the solid dissolves completely. Record as "soluble" or "insoluble". Given the predicted low solubility, it is expected to be insoluble.[11][13]

-

-

5% NaOH Solubility:

-

If insoluble in water, use a fresh 25 mg sample of the compound.

-

Add 0.75 mL of 5% NaOH solution in small portions.

-

Vigorously shake or vortex after each addition.

-

Observe for dissolution. Solubility indicates the presence of an acidic functional group.[11]

-

-

5% NaHCO₃ Solubility:

-

If soluble in 5% NaOH, this test further classifies the acid strength.

-

Use a fresh 25 mg sample of the compound.

-

Add 0.75 mL of 5% NaHCO₃ solution in small portions.

-

Vigorously shake or vortex. Solubility in this weaker base suggests a relatively strong organic acid (like a carboxylic acid).[11][13]

-

-

5% HCl Solubility:

Causality and Interpretation: This workflow systematically probes the compound's functional groups. Solubility in NaOH and NaHCO₃ confirms the presence of a carboxylic acid. Insolubility in HCl confirms the absence of a basic functional group, such as an amine.

Workflow Diagram:

Caption: Qualitative Solubility Testing Workflow.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

Objective: To accurately measure the pKa of the carboxylic acid group.

Materials:

-

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

A co-solvent such as methanol or ethanol (if aqueous solubility is too low)

-

Beaker (50 mL or 100 mL)

-

Deionized water

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the compound (e.g., 20-40 mg) and dissolve it in a known volume of deionized water (e.g., 25 mL). If the compound's solubility is insufficient, a co-solvent like methanol can be used, but the final result will be an apparent pKa (pKa') that needs correction to obtain the aqueous pKa.

-

-

Titration Setup:

-

Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Position the burette filled with the standardized NaOH solution over the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[15]

-

The equivalence point is the inflection point of this curve, which can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[15]

-

Causality and Interpretation: As the strong base (NaOH) is added, it neutralizes the carboxylic acid. At the half-equivalence point, the concentrations of the protonated acid (R-COOH) and the deprotonated carboxylate (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the pH is equal to the pKa. This method provides a direct and accurate measurement of the compound's acidic strength.[5]

Workflow Diagram:

Caption: Potentiometric Titration Workflow for pKa Determination.

Conclusion

The successful development of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid as a potential drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a robust framework for this characterization, combining theoretical predictions with detailed, validated experimental protocols for determining solubility and pKa. The predicted weak acidity (pKa ≈ 4.5-5.0) and pH-dependent solubility are key characteristics that will dictate its formulation and biological behavior. By following the outlined experimental procedures, researchers can obtain precise, empirical data, thereby replacing predictions with validated results and enabling informed decisions in the drug discovery and development process.

References

- A Comprehensive Overview of Indole-2-carboxylic Acid. (2025). [Source not further specified].

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Source not further specified].

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - International Journal of Innovative Research and Scientific Studies. (2025).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Source not further specified].

-

Development of Methods for the Determination of pKa Values. (2010). PMC - NIH. Available at: [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Available at: [Link]

-

Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Source not further specified].

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008). PubMed. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Predicting the pKa of Small Molecules. Matthias Rupp. Available at: [Link]

- Solubility of Organic Compounds. (2023). [Source not further specified].

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Semantic Scholar. Available at: [Link]

- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational sign

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. Available at: [Link]

-

Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. (2006). PubMed. Available at: [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. NIH. Available at: [Link]

- Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. [Source not further specified].

-

Scope of C-2 alkylation of indoles with primary alkyl chlorides. ResearchGate. Available at: [Link]

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). [Source not further specified].

-

Chemical Properties of Ethyl indole-2-carboxylate, N-methyl-. Cheméo. Available at: [Link]

-

3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. (2025). PubMed. Available at: [Link]

-

Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). PubMed. Available at: [Link]

-

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. ijirss.com [ijirss.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 6. Buy 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid | 860360-01-6 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. Indole-2-carboxylic acid(1477-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallographic Analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Analogues for Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, indole-2-carboxylic acid derivatives have garnered significant attention for their potential as enzyme inhibitors and antiviral agents.[2][3][4] This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid and its analogues. We delve into the rationale behind synthetic strategies, provide field-proven protocols for single-crystal growth and X-ray diffraction, and analyze the key intermolecular interactions that govern the solid-state architecture of this important class of molecules. This document is intended for researchers, medicinal chemists, and crystallographers engaged in the structure-based design of novel therapeutics.

Introduction: The Significance of Indole-2-Carboxylic Acids in Medicinal Chemistry

The indole ring system is a cornerstone of many biological molecules, most notably the amino acid tryptophan.[1] Its derivatives are central to the development of new drugs, serving as building blocks for a wide array of pharmaceutical intermediates.[5] The indole-2-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore. Its structure allows it to chelate metal ions in enzyme active sites, a mechanism exploited in the design of inhibitors for targets like HIV-1 integrase.[3][6][7]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are paramount, as they dictate a molecule's physical properties, such as solubility and stability, and influence its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level structural information.[8] While the specific crystal structure of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is not publicly documented as of this writing, this guide will use closely related analogues to illustrate the principles and techniques for its eventual structural elucidation and to understand the behavior of this molecular class.

Synthesis of Indole-2-Carboxylic Acid Analogues

The rational design of analogues requires a robust and flexible synthetic strategy. The choice of synthesis is critical, as it must allow for the introduction of diverse substituents on the indole core to probe structure-activity relationships (SAR). A common and effective approach involves the amide coupling of a commercially available or synthesized indole-2-carboxylic acid with a desired amine.[9]

Causality in Synthetic Route Selection

The chosen protocol, an EDC/HOBt-mediated amide coupling, is favored for several reasons:

-

Mild Conditions: It avoids harsh reagents that could degrade sensitive functional groups on the indole ring.

-

High Yield: This method consistently produces high yields, which is crucial for multi-step synthetic campaigns.[9]

-

Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, allowing for the creation of a diverse analogue library.

-

Suppression of Racemization: The use of HOBt as an additive minimizes the risk of racemization if chiral centers are present.

Experimental Protocol: General Amide Coupling

-

Reactant Preparation: In a round-bottom flask, dissolve the selected indole-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and hydroxybenzotriazole hydrate (HOBt, 1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.[9]

-

Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide.

}

Fig 1. General Synthetic Workflow for Indole-2-Carboxamides

Growing X-ray Quality Single Crystals

The primary bottleneck in SCXRD is often the production of a suitable single crystal.[8] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free of defects.[10] The process is often more art than science, requiring patience and systematic screening of conditions.

Rationale for Crystallization Strategy